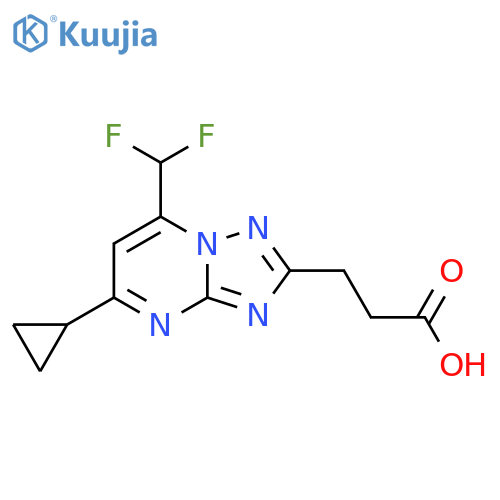Cas no 1018052-21-5 (3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
3-5-シクロプロピル-7-(ジフルオロメチル)-1,2,4トリアゾロ[1,5-a]ピリミジン-2-イルプロパン酸は、高度に機能化されたヘテロ環化合物であり、医薬品中間体や農薬開発における重要な骨格として注目されています。その特徴的な構造は、シクロプロピル基とジフルオロメチル基の立体電子効果により、標的タンパク質との選択的な相互作用が可能です。特に、トリアゾロピリミジンコアは優れた代謝安定性を示し、カルボキシル基の存在により生体適合性が向上しています。この化合物は創薬研究において、分子多様性を拡張する有用なビルディングブロックとして活用可能です。

1018052-21-5 structure
商品名:3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
CAS番号:1018052-21-5
MF:C12H12F2N4O2
メガワット:282.246088981628
MDL:MFCD10001596
CID:4676142
PubChem ID:25248718
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-[5-cyclopropyl-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- 3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- SBB026511
- STK353437
- 3-[7-(difluoromethyl)-5-cyclopropyl-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-2-y l]propanoic acid
- 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
-
- MDL: MFCD10001596
- インチ: 1S/C12H12F2N4O2/c13-11(14)8-5-7(6-1-2-6)15-12-16-9(17-18(8)12)3-4-10(19)20/h5-6,11H,1-4H2,(H,19,20)
- InChIKey: ALKKNAKLABJBGI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C2CC2)=NC2=NC(CCC(=O)O)=NN12)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 381
- トポロジー分子極性表面積: 80.4
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-232028-1.0g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 1.0g |
$959.0 | 2024-06-20 | |
| Matrix Scientific | 200125-1g |
3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid, 95% |
1018052-21-5 | 95% | 1g |
$1110.00 | 2023-09-06 | |
| Enamine | EN300-232028-0.05g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 0.05g |
$224.0 | 2024-06-20 | |
| Enamine | EN300-232028-1g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 1g |
$959.0 | 2023-09-15 | |
| Enamine | EN300-232028-5g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 5g |
$2110.0 | 2023-09-15 | |
| Ambeed | A345198-1g |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 97% | 1g |
$405.0 | 2024-04-26 | |
| Enamine | EN300-232028-10.0g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 10.0g |
$3114.0 | 2024-06-20 | |
| Enamine | EN300-232028-0.25g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 0.25g |
$475.0 | 2024-06-20 | |
| A2B Chem LLC | AJ06759-250mg |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 95% | 250mg |
$759.00 | 2024-04-20 | |
| A2B Chem LLC | AJ06759-500mg |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 95% | 500mg |
$1080.00 | 2024-04-20 |
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
1018052-21-5 (3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid) 関連製品
- 436088-49-2(Pyrazolo[1,5-a]pyrimidine-2-carboxylicacid, 5-(1-methylethyl)-7-(trifluoromethyl)-)
- 87253-62-1(5,7-dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylic acid)
- 436088-48-1(5-Cyclopropyl-7-(Trifluoromethyl)Pyrazolo1,5-APyrimidine-2-Carboxylic Acid)
- 35446-13-0([1,2,4]Triazolo[1,5-a]pyrimidin-2-amine,5,7-dipropyl-)
- 55293-96-4(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde)
- 436088-38-9(Pyrazolo[1,5-a]pyrimidine-2-carboxylicacid, 5-(1-methylcyclopropyl)-7-(trifluoromethyl)-)
- 436088-43-6(Pyrazolo[5,1-b]quinazoline-2-carboxylicacid, 5,6,7,8-tetrahydro-9-(trifluoromethyl)-)
- 54289-36-0([1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-pentyl-)
- 832737-20-9(3-(5,7-dimethyl1,2,4triazolo1,5-apyrimidin-2-yl)propan-1-ol)
- 61993-92-8(Ethanol, 2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octylamino]-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1018052-21-5)3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid

清らかである:99%
はかる:1g
価格 ($):364.0